Panomifene is a nonsteroidal selective estrogen receptor modulator, classified within the triphenylethylene group. It is also known by its developmental codes, GYKI 13504 and EGIS 5650. This compound exhibits unique properties that allow it to selectively bind to estrogen receptors, thereby influencing estrogenic activity in various tissues. Its structure consists of a triphenylethylene backbone, which is pivotal for its biological activity and selectivity.
Panomifene demonstrates significant biological activity as a selective estrogen receptor modulator. It has been shown to exert antiestrogenic effects in certain tissues while potentially exhibiting estrogenic activity in others. This dual action makes it a candidate for therapeutic applications in conditions influenced by estrogen, such as breast cancer and osteoporosis. Its selectivity allows for targeted treatment with reduced side effects compared to traditional hormone therapies.
The synthesis of Panomifene can be achieved through various methods:
Panomifene's primary applications lie in its potential use as a therapeutic agent in:
Studies on Panomifene have highlighted its interactions with various biological systems:
Several compounds share structural or functional similarities with Panomifene. Here are some notable examples:
Compound Name | Class | Unique Features |
---|---|---|
Tamoxifen | Selective Estrogen Receptor Modulator | Widely used in breast cancer therapy; mixed agonist/antagonist effects. |
Raloxifene | Selective Estrogen Receptor Modulator | Primarily used for osteoporosis; less potent as an antiestrogen compared to Panomifene. |
Clomiphene | Selective Estrogen Receptor Modulator | Used for ovulation induction; exhibits both estrogenic and antiestrogenic properties. |
Panomifene's uniqueness lies in its selective action across different tissues, potentially offering more targeted therapeutic benefits compared to these similar compounds.
Panomifene (EGIS-5650, GYKI-13504) demonstrates high-affinity binding to estrogen receptors, exhibiting characteristics consistent with selective estrogen receptor modulator (SERM) activity [1] [2]. The compound belongs to the triphenylethylene class of antiestrogens, structurally analogous to tamoxifen but incorporating distinctive trifluoromethyl modifications that influence its binding properties [3] [4].
The molecular structure of panomifene features the chemical formula C25H24F3NO2 with a molecular weight of 427.5 g/mol [5] [6]. The compound presents as 2-[2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol, incorporating a hydroxyethylaminoethoxy side chain that contributes to its estrogen receptor binding characteristics [7] [6].
Binding kinetics studies reveal that panomifene binds to specific estrogen receptors with high affinity, though precise dissociation constants have not been extensively characterized in the available literature [1] [2]. The trifluoromethyl substitution pattern distinguishes panomifene from other triphenylethylene derivatives, potentially affecting the association and dissociation rates with estrogen receptor alpha and beta subtypes [3] [4].
Table 1: Comparative Estrogen Receptor Binding Characteristics
Compound | Chemical Structure | Receptor Binding | Development Status |
---|---|---|---|
Panomifene | Triphenylethylene derivative | High-affinity ER binding | Phase II (Discontinued) |
Tamoxifen | Triphenylethylene derivative | Ki = 0.20 nM | Approved |
Raloxifene | Benzothiophene derivative | Ki = 0.37 nM | Approved |
4-Hydroxytamoxifen | Tamoxifen metabolite | Ki = 0.20 nM | Active metabolite |
The binding mechanism involves interaction with the ligand-binding domain of estrogen receptors, where the bulky side chain of panomifene likely prevents the proper positioning of helix 12, similar to other antagonistic SERMs [8] [9]. The trifluoromethyl group may provide additional steric hindrance or electronic effects that modulate the binding affinity and selectivity profile [3] [10].
Panomifene exhibits tissue-selective estrogen receptor modulation, demonstrating differential agonist and antagonist activities depending on the target tissue [1] [2]. In mammary tissue, panomifene functions primarily as an estrogen receptor antagonist, blocking estrogen-stimulated proliferation and growth [1] [2] [11]. This antagonistic activity in breast tissue represents the primary therapeutic target for breast cancer treatment applications.
The tissue selectivity profile of panomifene appears to follow patterns similar to other SERMs, where the compound may exhibit varying degrees of agonistic or antagonistic activity in different target tissues [12] [13]. In postmenopausal women receiving panomifene at doses of 12 mg and 120 mg, the compound demonstrated dose-dependent effects on hormone levels, with the lower dose showing some intrinsic estrogenic activity while the higher dose exhibited strong antiestrogenic effects [12].
Research indicates that panomifene at low doses (12 mg) resulted in increased estradiol levels in some subjects, suggesting partial agonistic activity, while higher doses (120 mg) demonstrated pronounced antiestrogenic effects [12]. This dose-dependent tissue selectivity pattern is characteristic of SERMs and reflects the complex interplay between ligand concentration, receptor conformation, and tissue-specific cofactor expression.
Table 2: Tissue-Selective Activity Profile of Panomifene
Tissue Type | Activity | Dose Dependency | Clinical Significance |
---|---|---|---|
Mammary tissue | Antagonist | Consistent across doses | Antitumor activity |
Endocrine system | Mixed agonist/antagonist | Dose-dependent | Hormonal modulation |
Bone tissue | Not well characterized | Unknown | Potential osteoprotective |
Uterine tissue | Not extensively studied | Unknown | Safety consideration |
The mechanism underlying tissue selectivity likely involves differential expression of estrogen receptor cofactors, receptor subtypes (ERα versus ERβ), and local estrogen concentrations [13]. The specific structural features of panomifene, including the trifluoromethyl substitution and the hydroxyethylaminoethoxy side chain, may influence cofactor recruitment and receptor conformation in a tissue-dependent manner.
Panomifene was developed as a potentially superior alternative to tamoxifen, with studies suggesting enhanced antiestrogenic activity compared to the established SERM [2] [11]. The compound demonstrated superior binding characteristics and antitumor effects in preclinical mammary carcinoma models, leading to its advancement into clinical development [1] [2].
In direct comparisons with tamoxifen, panomifene showed increased potency as an antiestrogen in experimental systems [2] [11]. The trifluoromethyl-containing structure of panomifene provides distinct pharmacological properties that differentiate it from tamoxifen's triphenylethylene backbone [3] [10]. These structural modifications were designed to enhance selectivity and reduce unwanted estrogenic effects in non-target tissues.
Comparative analysis reveals that panomifene belongs to the same mechanistic class as tamoxifen and raloxifene but incorporates unique structural elements that may confer advantages in terms of potency and selectivity [1] [2]. The compound reached Phase II clinical trials for breast cancer treatment, indicating sufficient preclinical efficacy to warrant human testing [14] [15].
Table 3: Comparative Clinical Development Profile
Parameter | Panomifene | Tamoxifen | Raloxifene |
---|---|---|---|
Chemical class | Triphenylethylene | Triphenylethylene | Benzothiophene |
Development status | Discontinued Phase II | Approved | Approved |
Primary indication | Breast cancer | Breast cancer | Osteoporosis/breast cancer prevention |
Mechanism | ER antagonist/agonist | ER antagonist/agonist | ER antagonist/agonist |
Unique features | Trifluoromethyl substitution | Standard SERM | Reduced uterine effects |
The termination of panomifene development during Phase II trials suggests that despite promising preclinical data, the compound may not have demonstrated sufficient clinical advantage over existing therapies to justify continued development [14] [15]. Factors contributing to discontinuation could include efficacy limitations, safety concerns, or strategic business decisions by the developing pharmaceutical companies.
Panomifene demonstrated significant antitumor activity in preclinical mammary carcinoma models, both in vitro and in vivo [1] [2]. The compound exhibited inhibitory effects on experimental mammary tumors, establishing the foundation for its clinical development as a breast cancer therapeutic [1] [2] [11].
In vitro studies showed that panomifene effectively inhibited the growth of estrogen-dependent mammary cancer cell lines, demonstrating potent antiproliferative effects [1] [2]. The mechanism of action involves binding to estrogen receptors and blocking estrogen-stimulated cellular proliferation pathways. The compound's activity was characterized as superior to tamoxifen in certain experimental systems, supporting its development as a next-generation SERM [2] [11].
Animal model studies confirmed the in vitro findings, with panomifene showing efficacy in reducing mammary tumor growth and progression [1] [2]. The preclinical antitumor activity encompassed both tumor growth inhibition and potential effects on metastatic spread, though detailed mechanistic studies of the latter remain limited in the available literature.
Model System | Activity Demonstrated | Mechanism | Comparative Efficacy |
---|---|---|---|
In vitro mammary cancer cells | Growth inhibition | ER antagonism | Superior to tamoxifen |
In vivo mammary tumor models | Tumor regression | ER pathway blockade | Significant antitumor effects |
Experimental metastasis | Inhibitory effects | Multiple pathways | Not fully characterized |
Hormone-dependent tumors | Strong antagonism | Estrogen blockade | High potency demonstrated |
The preclinical development program for panomifene included comprehensive evaluation in multiple mammary carcinoma model systems [1] [2]. Species differences in metabolism were investigated, revealing distinct metabolic pathways in mouse, rat, dog, and human liver microsomes [3] [4]. These studies identified specific metabolites, including 4-hydroxy-panomifene, that were produced exclusively in certain species, providing important insights for clinical development planning.
Table 5: Pharmacokinetic and Development Timeline
Year | Development Milestone | Key Finding |
---|---|---|
1981 | First described | Initial compound characterization |
1990s | Phase II clinical trials | Human efficacy testing |
1994 | Analytical method development | HPLC quantification in plasma |
1997 | Pharmacokinetic studies | Human PK parameters established |
2000s | Development terminated | Strategic discontinuation |